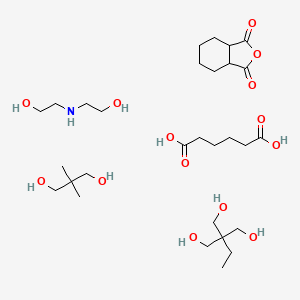
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol] is a complex polymer formed through condensation polymerization. This compound is a type of polyester, which is known for its durability, flexibility, and resistance to various chemicals. It is used in a wide range of applications, including the production of fibers, resins, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the condensation reaction between hexanedioic acid and various diols, including 2,2-dimethyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction also includes hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol]. The process typically requires high temperatures and the presence of a catalyst to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the formation of the desired polymer with the correct molecular weight and properties.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and heated under controlled conditions. The process often involves the removal of byproducts, such as water, to drive the reaction to completion. The resulting polymer is then purified and processed into the desired form, whether it be fibers, films, or other materials.
Chemical Reactions Analysis
Types of Reactions
This polymer primarily undergoes condensation reactions during its formation. it can also participate in other types of chemical reactions, such as hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking down of the polymer into its monomeric units in the presence of water and an acid or base catalyst.
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which can alter the polymer’s properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically results in the formation of the original monomers, while oxidation and reduction can lead to a variety of different products.
Scientific Research Applications
This polymer has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacture of coatings, adhesives, and fibers for various industrial applications.
Mechanism of Action
The mechanism by which this polymer exerts its effects is primarily through its physical and chemical properties. The molecular structure of the polymer allows it to form strong, flexible materials that are resistant to various environmental factors. The presence of different functional groups in the polymer chain enables it to interact with other molecules, making it useful in a variety of applications.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This polymer is similar in that it is also a polyester formed through condensation polymerization.
Polyethylene terephthalate (PET): Another polyester with similar properties, commonly used in the production of plastic bottles and textiles.
Nylon 66: A polyamide with similar mechanical properties but different chemical composition and applications.
Uniqueness
The uniqueness of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol] lies in its specific combination of monomers, which imparts unique properties to the resulting polymer. This combination allows for the creation of materials with tailored properties for specific applications, making it a versatile and valuable compound in various fields.
Properties
CAS No. |
65970-50-5 |
|---|---|
Molecular Formula |
C29H57NO14 |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H10O3.C6H10O4.C6H14O3.C5H12O2.C4H11NO2/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7;6-3-1-5-2-4-7/h5-6H,1-4H2;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3;5-7H,1-4H2 |
InChI Key |
LSAYQUIIBPPBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1CCC2C(C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)NCCO |
Related CAS |
65970-50-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















